5-Bromo-3-indolyl-beta-D-glucopyranoside
CAS No.: 16934-09-1
Cat. No.: VC0231843
Molecular Formula: C14H16BrNO6
Molecular Weight: 374.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16934-09-1 |
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Molecular Formula | C14H16BrNO6 |
Molecular Weight | 374.18 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 |
SMILES | C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES | C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Identity
5-Bromo-3-indolyl-beta-D-glucopyranoside, also known as Blue-glucoside, is characterized by the molecular formula C₁₄H₁₆BrNO₆ and a molecular weight of 374.18 g/mol . This compound consists of a 5-bromo-indole moiety linked to a beta-D-glucopyranoside unit through an oxygen bond at the 3-position of the indole ring. The presence of the bromine atom at the 5-position of the indole contributes significantly to its unique chemical properties and applications in enzymatic studies.
Chemical Identifiers and Nomenclature
The compound is officially designated by the IUPAC name (2S,3R,4S,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol . This systematic nomenclature reflects the complex stereochemistry inherent in the glucopyranoside portion of the molecule. The compound is cataloged under CAS number 16934-09-1 and is identified in chemical databases through the InChI key LINMATFDVHBYOS-RKQHYHRCSA-N .
Structural Characteristics
The three-dimensional structure of 5-Bromo-3-indolyl-beta-D-glucopyranoside features specific stereochemistry critical to its biological activity. The beta configuration of the glycosidic bond enables recognition by β-glucosidase enzymes, making it an excellent substrate for these enzymes. This stereochemical arrangement is represented in its SMILES notation: C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3C@@HO .
The following table summarizes the key chemical and physical properties of 5-Bromo-3-indolyl-beta-D-glucopyranoside:
Property | Value |
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Molecular Formula | C₁₄H₁₆BrNO₆ |
Molecular Weight | 374.18 g/mol |
CAS Number | 16934-09-1 |
XLogP3-AA | 0.6 |
Hydrogen Bond Donor Count | 5 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 3 |
Exact Mass | 373.01610 Da |
Table 1: Physical and Chemical Properties of 5-Bromo-3-indolyl-beta-D-glucopyranoside
Synthesis and Production
Synthetic Pathways
The synthesis of 5-Bromo-3-indolyl-beta-D-glucopyranoside typically involves a multi-step process beginning with the appropriate bromination of indole, followed by glycosidation with a protected glucopyranose derivative. The stereoselectivity of the glycosidic bond formation is crucial to ensure the beta configuration required for its biological activity. The final steps involve deprotection of the hydroxyl groups on the sugar moiety under conditions that preserve the glycosidic linkage.
Biochemical Significance
Enzyme Substrate Properties
The primary biochemical significance of 5-Bromo-3-indolyl-beta-D-glucopyranoside lies in its role as a substrate for β-glucosidase enzymes . These enzymes hydrolyze the glycosidic bond, releasing the 5-bromo-indoxyl moiety which can undergo further reactions. This property makes the compound invaluable in studying enzyme kinetics, mechanisms, and inhibition patterns.
The compound's interaction with β-glucosidases follows Michaelis-Menten kinetics, with the glycosidic bond cleavage being the rate-limiting step. The bromination at the 5-position of the indole affects the electronic properties of the leaving group, influencing the rate of enzymatic hydrolysis and subsequent reactions of the released aglycone.
Reactivity Profile
5-Bromo-3-indolyl-beta-D-glucopyranoside exhibits specific reactivity patterns governed by its functional groups. The glycosidic bond is susceptible to both enzymatic and acid-catalyzed hydrolysis. Following hydrolysis, the released 5-bromo-indoxyl can undergo oxidation and dimerization in the presence of oxygen, potentially forming colored products. This property underlies some of its applications in colorimetric assays.
The glucose moiety contains multiple hydroxyl groups that can participate in hydrogen bonding with enzyme active sites, contributing to substrate recognition and binding affinity. The indole nitrogen serves as a hydrogen bond donor, further enhancing interactions with enzymes and other biomolecules.
Research Applications
Biochemical Research
In biochemical research, 5-Bromo-3-indolyl-beta-D-glucopyranoside serves as a key substrate for studying β-glucosidases from various organisms . Researchers utilize this compound to:
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Investigate enzyme kinetics and determine parameters such as Km and Vmax
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Study the effects of inhibitors and activators on enzyme activity
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Explore structure-function relationships in β-glucosidases
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Develop assays for detecting and quantifying enzyme activity in biological samples
The compound's specificity for β-glucosidases makes it a valuable tool for investigating this important class of enzymes, which play roles in carbohydrate metabolism, cell wall remodeling, and defense mechanisms in various organisms.
Plant Biology Applications
In plant biology, 5-Bromo-3-indolyl-beta-D-glucopyranoside is employed in studies focusing on gene expression and hormonal regulation . It is particularly valuable in research related to indole-3-acetic acid (IAA) biosynthesis, a critical plant growth hormone. The compound helps researchers:
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Track the expression and activity of genes involved in IAA biosynthetic pathways
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Study the regulation of plant growth and development
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Investigate plant responses to environmental stresses
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Examine the roles of β-glucosidases in plant defense mechanisms
These applications contribute significantly to our understanding of fundamental processes in plant biology and have implications for agricultural research and crop improvement.
Pharmaceutical Development
In pharmaceutical research, 5-Bromo-3-indolyl-beta-D-glucopyranoside shows promise in several areas :
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Cancer research: The compound is explored for potential anti-cancer properties and as a building block for developing novel therapeutics
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Drug discovery: It serves as a model compound for designing glycoside-based prodrugs
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Enzyme inhibitor development: Understanding its interactions with β-glucosidases helps in designing inhibitors for therapeutic applications
The following table summarizes the major research applications of 5-Bromo-3-indolyl-beta-D-glucopyranoside:
Research Field | Key Applications |
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Biochemical Research | Enzyme kinetics studies, β-glucosidase assays, inhibitor screening |
Plant Biology | IAA biosynthesis investigation, gene expression studies, plant growth regulation |
Pharmaceutical Development | Cancer research, prodrug design, enzyme inhibitor development |
Diagnostics | Biosensor development, clinical enzyme assays |
Food Industry | Antioxidant applications, food preservation studies |
Table 2: Research Applications of 5-Bromo-3-indolyl-beta-D-glucopyranoside
Diagnostic Applications
The compound finds applications in diagnostic contexts, particularly in the development of biosensors for detecting specific enzymes . These biosensors can be applied in:
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Clinical diagnostics for diseases associated with altered β-glucosidase activity
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Environmental monitoring for specific microbial activities
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Food safety testing to detect enzymatic indicators of contamination or spoilage
The specificity of 5-Bromo-3-indolyl-beta-D-glucopyranoside for β-glucosidases makes it a valuable component in creating targeted and sensitive diagnostic tools.
Comparative Analysis
Comparison with Chlorinated Derivatives
5-Bromo-3-indolyl-beta-D-glucopyranoside shares structural similarities with 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside, which contains an additional chlorine atom at the 4-position of the indole ring . This structural difference results in distinct properties and applications as outlined in the table below:
Property | 5-Bromo-3-indolyl-β-D-glucopyranoside | 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside |
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Molecular Formula | C₁₄H₁₆BrNO₆ | C₁₄H₁₅BrClNO₆ |
Molecular Weight | 374.18 g/mol | 408.63 g/mol |
Electronic Properties | Lower electron withdrawal | Greater electron withdrawal due to additional halogen |
Solubility | Moderate solubility in polar solvents | Potentially lower solubility due to increased halogenation |
Applications | Broader range of β-glucosidase studies | More specific applications in gene expression studies |
Table 3: Comparison Between 5-Bromo-3-indolyl-β-D-glucopyranoside and its Chlorinated Derivative
Structure-Activity Relationships
The structure-activity relationships of 5-Bromo-3-indolyl-beta-D-glucopyranoside reveal important insights about the influence of halogenation on substrate recognition by β-glucosidases. The bromine at position 5 alters the electronic distribution in the indole ring, affecting:
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The leaving group ability of the aglycone following glycosidic bond cleavage
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The stability of intermediates formed during enzymatic reactions
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The spectroscopic properties of the compound and its hydrolysis products
These structure-activity relationships provide valuable information for designing improved substrates or inhibitors targeting β-glucosidases with specific properties.
Future Research Directions
Emerging Applications
Future research with 5-Bromo-3-indolyl-beta-D-glucopyranoside is likely to expand in several promising directions:
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Development of novel biosensing platforms with enhanced sensitivity and specificity
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Creation of advanced imaging probes for tracking enzyme activity in living systems
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Exploration of its potential in targeted drug delivery systems
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Investigation of its role in studying glycoside hydrolases in microbiome research
Technological Advances
Technological advances continue to enhance the utility of 5-Bromo-3-indolyl-beta-D-glucopyranoside in research:
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Improved synthetic methods allowing for larger-scale production and higher purity
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Advanced analytical techniques enabling more precise characterization of interactions with enzymes
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Computational modeling providing deeper insights into binding mechanisms and reaction pathways
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Integration with emerging nanotechnologies for novel detection systems
These advances are expected to broaden the compound's applications and increase its impact across multiple scientific disciplines.
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